molecular formula C11H13N3O2 B568349 Tert-butyl (3-cyanopyridin-4-yl)carbamate CAS No. 116799-24-7

Tert-butyl (3-cyanopyridin-4-yl)carbamate

Cat. No. B568349
CAS RN: 116799-24-7
M. Wt: 219.244
InChI Key: TUBXRNXUXJRXTR-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyanopyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl (3-cyanopyridin-4-yl)carbamate can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for this compound is 1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h4-5,7H,1-3H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

Tert-butyl (3-cyanopyridin-4-yl)carbamate is stored at refrigerated temperatures . The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure.

Scientific Research Applications

Environmental Impact and Fate of Related Compounds

Studies on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with tert-butyl compounds, highlight the widespread presence of these chemicals in various environmental matrices. Such compounds have been detected in indoor dust, outdoor air particulates, and water bodies, indicating their broad environmental distribution and potential human exposure pathways through food intake and personal care products. Toxicity studies suggest that some of these compounds may cause hepatic toxicity and have endocrine-disrupting effects, pointing to the need for future research on their environmental behaviors and toxicological impacts (Liu & Mabury, 2020).

Biodegradation and Fate in the Environment

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound structurally related to tert-butyl carbamates, in soil and groundwater reveals the capacity of microorganisms to degrade ETBE under aerobic conditions. The initial degradation step involves hydroxylation by a monooxygenase enzyme, forming various intermediates. While ETBE degradation in soil and groundwater has been observed, the comprehensive understanding of its metabolism and the effects of co-contaminants on biodegradation rates remains a subject for future research (Thornton et al., 2020).

Material Science and Membrane Technology

The application of polymer membranes for the purification of fuel additives, such as methyl tert-butyl ether (MTBE), demonstrates the relevance of tert-butyl compounds in material science. Pervaporation, a membrane process, is identified as highly effective for separating organic mixtures, including azeotropic methanol/MTBE mixtures. This review emphasizes the importance of understanding transport properties of various polymer materials, including poly(vinyl alcohol) and cellulose acetate, for optimizing the separation process and enhancing the efficiency of fuel additive production (Pulyalina et al., 2020).

Safety and Hazards

The safety data sheet for tert-butyl carbamate recommends using personal protective equipment as required, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment .

properties

IUPAC Name

tert-butyl N-(3-cyanopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h4-5,7H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBXRNXUXJRXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178342
Record name Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-cyanopyridin-4-yl)carbamate

CAS RN

116799-24-7
Record name Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116799-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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